molecular formula C20H22N4O B278879 N-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278879
M. Wt: 334.4 g/mol
InChI Key: CQLHEJAEIMNCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as TBCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBCA belongs to the class of triazole-based compounds, which have shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

N-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide exerts its biological effects by inhibiting the activity of GSK-3β, which is a serine/threonine kinase that plays a key role in various cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation. Inhibition of GSK-3β activity by N-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the promotion of neuroprotection. N-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting its potential therapeutic application in neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for GSK-3β inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, N-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

For N-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide research include the development of more efficient synthesis methods, the optimization of its pharmacokinetics and bioavailability, and the evaluation of its safety and efficacy in clinical trials. N-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide also holds potential for the development of novel drug delivery systems, such as nanoparticles, for targeted drug delivery.

Synthesis Methods

N-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized through a multi-step process involving the reaction of 4-tert-butylbenzene, 4-methylbenzene, and triazole-3-carboxylic acid. The reaction is catalyzed by a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and the product is purified using column chromatography.

Scientific Research Applications

N-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell proliferation and survival. Inhibition of GSK-3β activity by N-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide leads to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential chemotherapeutic agent.

properties

Product Name

N-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

N-(4-tert-butylphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C20H22N4O/c1-14-5-11-17(12-6-14)24-13-21-18(23-24)19(25)22-16-9-7-15(8-10-16)20(2,3)4/h5-13H,1-4H3,(H,22,25)

InChI Key

CQLHEJAEIMNCIB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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